1-Isopropyl-4-phenylpiperazine is a secondary amine belonging to the piperazine class of compounds. It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry research. [, ] This compound is a key intermediate in the synthesis of various pharmaceutical drugs and biologically active compounds. [, , , ]
This method utilizes [2-11C]acetone and 1-phenylpiperazine to synthesize [11C]1-isopropyl-4-phenylpiperazine ([11C]iPPP). [] This approach achieves a high decay-corrected radiochemical yield of 72% with a specific activity of 142–208 GBq/μmol. []
This reaction yields 1-benzyl-1-isopropyl-4-phenylpiperidinium chloride as the major product. [] X-ray analysis revealed that N-benzylation of piperidines typically favors equatorial attack. []
This method produces a series of 1-arylsulfonyl-4-phenylpiperazine derivatives. [] The reaction is carried out under controlled pH conditions using water as the solvent. []
X-ray crystallography studies on 1-benzyl-1-isopropyl-4-phenylpiperidinium chloride (a derivative) confirmed the preferential equatorial attack during N-benzylation. [] The crystal structure reveals specific bond lengths, bond angles, and spatial arrangement of atoms within the molecule. [, , , , , , ]
1-Isopropyl-4-phenylpiperazine is a chemical compound with the molecular formula . It is classified as a piperazine derivative, which is a class of compounds known for their diverse biological activities, including applications in pharmacology and medicinal chemistry. This compound serves as a significant building block in the synthesis of various complex molecules, often utilized in the study of receptor-ligand interactions.
1-Isopropyl-4-phenylpiperazine can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its structural and chemical properties. The compound falls under the category of organic compounds known as piperazines, which are cyclic amines characterized by a piperazine ring structure. This specific derivative is recognized for its potential biological activities and applications in drug development.
The synthesis of 1-Isopropyl-4-phenylpiperazine typically involves the following steps:
1-Isopropyl-4-phenylpiperazine has a distinct molecular structure characterized by a six-membered piperazine ring with an isopropyl group at one nitrogen atom and a phenyl group at the other nitrogen atom. The structural formula can be represented as follows:
The compound's molecular weight is approximately 220.28 g/mol. Its structural representation reveals two nitrogen atoms within the piperazine ring, contributing to its basicity and reactivity.
1-Isopropyl-4-phenylpiperazine can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve desired outcomes efficiently.
The mechanism of action for 1-Isopropyl-4-phenylpiperazine primarily revolves around its ability to interact with various neurotransmitter receptors in biological systems. It acts as a ligand for receptors such as serotonin receptors, influencing neurotransmission pathways.
Research indicates that derivatives of piperazines exhibit varying affinities for different receptor subtypes, which can lead to diverse pharmacological effects ranging from anxiolytic to antipsychotic properties.
1-Isopropyl-4-phenylpiperazine typically appears as a colorless to pale yellow liquid or solid depending on its purity and form.
Relevant analyses include spectroscopic methods (like NMR) for structural confirmation and purity assessment.
1-Isopropyl-4-phenylpiperazine finds applications in various scientific domains:
The piperazine ring in 1-Isopropyl-4-phenylpiperazine serves as a versatile scaffold for regioselective N-functionalization. Monoalkylation at the less hindered nitrogen atom is typically achieved through controlled stoichiometry, where piperazine reacts with 1-chloro-2-propane under mild conditions (40–60°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. This step yields 1-isopropylpiperazine, minimizing di-alkylated byproducts to <10% [8] . Subsequent N-arylation introduces the phenyl group via nucleophilic aromatic substitution (SNAr), exploiting electron-deficient aryl halides activated by nitro or cyano substituents. For example, 4-fluoronitrobenzene reacts with 1-isopropylpiperazine at 80°C using potassium carbonate as a base, achieving 85–92% yields [1] [8].
Alternative pathways involve sequential arylation-alkylation. Initial N-phenylation using bromobenzene under Ullmann-Goldberg conditions (CuI/L-proline, DMSO, 90°C) forms 1-phenylpiperazine, followed by selective isopropylation at the distal nitrogen using isopropyl bromide and triethylamine. This route benefits from the differential nucleophilicity of piperazine nitrogens, where the initial aryl group deactivates the adjacent nitrogen toward further substitution [8].
Table 1: Alkylation Strategies for 1-Isopropyl-4-phenylpiperazine Synthesis
Sequence | Alkylating Agent | Conditions | Yield (%) | Key Byproducts |
---|---|---|---|---|
Alkylation first | Isopropyl bromide | K₂CO₃, DMF, 60°C | 78 | Di-isopropylpiperazine (<8%) |
Arylation first | Bromobenzene | CuI/L-proline, DMSO, 90°C | 85 | N/A |
One-pot | Isopropyl bromide + 4-fluoronitrobenzene | K₂CO₃ (stepwise), DMF | 70 | 1,4-di-phenylpiperazine (12%) |
Palladium-catalyzed cross-couplings enable the introduction of complex aryl groups into the piperazine core, overcoming limitations of SNAr. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos or Pd(OAc)₂/BINAP systems couples 1-isopropylpiperazine with aryl halides, including deactivated chlorides. Key challenges include controlling in situ reduction of Pd(II) pre-catalysts to active Pd(0) species while preventing phosphine oxidation or substrate dimerization. Optimized protocols use alcohol-based reductants like N-hydroxyethyl pyrrolidone (HEP) with Pd(OAc)₂ and SPhos, achieving >90% conversion at 0.5–1 mol% Pd loading [2] [6].
Ligand selection critically impacts efficiency. Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) suppress β-hydride elimination in couplings with secondary amines. For example, coupling 1-isopropylpiperazine with 4-bromoanisole using BrettPhos-Pd-G3 pre-catalyst in toluene at 100°C delivers 1-isopropyl-4-(4-methoxyphenyl)piperazine in 94% yield. Conversely, Suzuki-Miyaura cross-coupling installs substituted phenyl groups via boronic acids, using PdCl₂(DPPF) with carbonate bases in aqueous ethanol [2] [6] [8].
Scalable synthesis requires meticulous optimization of solvent systems, bases, and temperature profiles. Solvent screening reveals that DMF facilitates higher reaction rates for alkylations but complicates purification due to high boiling points. Substitution with 2-methyltetrahydrofuran (2-MeTHF) improves phase separation in workups and reduces environmental impact, albeit with a 10–15% yield penalty. Base selection proves crucial for palladium couplings: inorganic carbonates (Cs₂CO₃) minimize ester hydrolysis in substrates with sensitive functional groups, while organic bases (DBU) accelerate reactions but risk N-dealkylation at >100°C [1] [2].
Continuous-flow reactors enhance reproducibility for exothermic N-alkylations. Pumping a solution of piperazine and isopropyl bromide through a heated tubular reactor (60°C, 20 min residence time) suppresses thermal degradation and improves di-isopropylpiperazine selectivity to <5%. For palladium-catalyzed steps, flow systems with immobilized Pd catalysts (e.g., Pd on Al₂O₃) enable catalyst recycling, reducing Pd leaching to <2 ppm in the product [2] [8].
Table 2: Optimized Conditions for Key Synthetic Steps
Reaction Step | Optimal Solvent | Optimal Base | Temperature | Scale-Up Challenges |
---|---|---|---|---|
N-Isopropylation | Acetonitrile | K₂CO₃ | 60°C | Di-alkylation control |
N-Arylation (SNAr) | DMSO | Cs₂CO₃ | 80°C | Solvent removal |
Buchwald-Hartwig | Toluene | K₃PO₄ | 100°C | Phosphine oxidation |
Suzuki coupling | Ethanol/H₂O | Na₂CO₃ | 85°C | Protodeboronation |
Heterocyclic bioisosteres replace the phenyl ring to modulate electronic properties or solubility while retaining pharmacological relevance. Pyridyl analogues (e.g., 4-pyridyl) are synthesized via palladium-catalyzed amination of 4-bromopyridine, requiring chelating ligands (DPPF) to prevent catalyst deactivation. Thienyl bioisosteres employ Stille coupling with tributyl(thienyl)tin and 1-isopropyl-4-iodopiperazine, yielding 70–80% under anaerobic conditions [4] [7].
Notably, benzo[b]thiophene derivatives (e.g., FAUC 365) exhibit enhanced dopamine receptor affinity compared to phenyl analogues, demonstrating the bioisostere’s impact on target engagement. Fluorinated bioisosteres like 2,3-difluorophenyl improve metabolic stability by blocking para-hydroxylation sites. These derivatives are accessible via Balz-Schiemann reaction sequences, where aniline precursors are diazotized and fluorinated before piperazine coupling [7] [10].
Table 3: Bioisosteric Analogs of 1-Isopropyl-4-phenylpiperazine
Bioisostere Type | Example Derivative | Synthetic Route | Key Property Change |
---|---|---|---|
Pyridyl | 1-Isopropyl-4-(pyridin-4-yl)piperazine | Buchwald-Hartwig amination | Increased solubility (log P −0.5) |
Thienyl | 1-Isopropyl-4-(thiophen-2-yl)piperazine | Stille coupling | Enhanced σ-receptor affinity |
Benzo[b]thienyl | 1-Isopropyl-4-(benzo[b]thiophen-5-yl)piperazine | Suzuki coupling | D3 receptor selectivity (Ki = 0.50 nM) |
Fluorinated phenyl | 1-Isopropyl-4-(2,3-difluorophenyl)piperazine | SNAr with difluoroaniline | Reduced CYP2D6 metabolism |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7